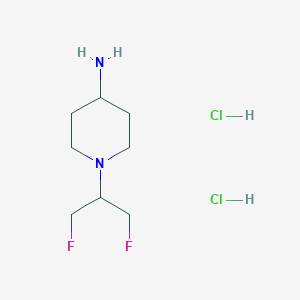
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with amino, fluorophenoxy, and hydroxy groups. These substitutions confer unique chemical properties that make it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through Friedel-Crafts acylation of benzene derivatives.
Introduction of the Hydroxy Group: Hydroxylation of the anthracene core is achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Fluorophenoxy Substitution: The fluorophenoxy group is introduced through nucleophilic aromatic substitution, using 4-fluorophenol and appropriate leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where reagents like alkyl halides or acyl chlorides introduce new functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming Schiff bases or other condensation products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, each chosen based on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in materials science, including the development of organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and hydroxy groups can form hydrogen bonds, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other anthracene derivatives with different substituents, such as:
1-Amino-2-(4-chlorophenoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-2-(4-methylphenoxy)-4-hydroxyanthracene-9,10-dione: Contains a methyl group instead of fluorine.
1-Amino-2-(4-nitrophenoxy)-4-hydroxyanthracene-9,10-dione: Features a nitro group, which significantly alters its chemical properties.
The uniqueness of 1-Amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
105551-27-7 |
|---|---|
Formule moléculaire |
C20H12FNO4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-amino-2-(4-fluorophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12FNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
Clé InChI |
CTBFPFQMBVPEGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)







![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)

